3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-methylquinolin-4(3H)-one
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Overview
Description
4(1H)-Quinolinone, 8-methyl-3-(2H-tetrazol-5-yl)- is a heterocyclic compound that features a quinolinone core substituted with a methyl group at the 8th position and a tetrazolyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolinone, 8-methyl-3-(2H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4(1H)-Quinolinone, 8-methyl-3-(2H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the tetrazolyl group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
Scientific Research Applications
4(1H)-Quinolinone, 8-methyl-3-(2H-tetrazol-5-yl)- has been studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 4(1H)-Quinolinone, 8-methyl-3-(2H-tetrazol-5-yl)- exerts its effects involves interactions with specific molecular targets. The tetrazolyl group can form strong hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The quinolinone core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinolinone derivatives: Compounds with similar quinolinone cores but different substituents.
Tetrazole derivatives: Compounds featuring the tetrazolyl group but with different core structures.
Uniqueness
4(1H)-Quinolinone, 8-methyl-3-(2H-tetrazol-5-yl)- is unique due to the combination of the quinolinone and tetrazolyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in compounds with only one of these functional groups .
Properties
CAS No. |
61338-58-7 |
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Molecular Formula |
C11H9N5O |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
8-methyl-3-(2H-tetrazol-5-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C11H9N5O/c1-6-3-2-4-7-9(6)12-5-8(10(7)17)11-13-15-16-14-11/h2-5H,1H3,(H,12,17)(H,13,14,15,16) |
InChI Key |
KZVBRHAMYNZDQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=CN2)C3=NNN=N3 |
Origin of Product |
United States |
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